molecular formula C22H27N3O B5880900 N-phenyl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide

N-phenyl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide

Cat. No. B5880900
M. Wt: 349.5 g/mol
InChI Key: ZDXSNDXZLWQXLG-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide, also known as F15599, is a potent and selective serotonin 5-HT1A receptor agonist. It has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric disorders such as anxiety, depression, and schizophrenia.

Mechanism of Action

N-phenyl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide exerts its pharmacological effects by selectively activating the serotonin 5-HT1A receptor. Activation of this receptor has been shown to modulate the release of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine. N-phenyl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide also increases the activity of the prefrontal cortex, which is involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
N-phenyl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behaviors in animal models. N-phenyl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide also increases the activity of the prefrontal cortex, which is involved in the regulation of mood, cognition, and behavior. Additionally, N-phenyl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-phenyl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide in lab experiments is its high selectivity for the serotonin 5-HT1A receptor. This allows for more precise and targeted pharmacological effects. However, one limitation of using N-phenyl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-phenyl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide. One area of interest is the development of new therapeutic applications for N-phenyl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide, such as in the treatment of neuropathic pain or neurodegenerative disorders. Another area of interest is the investigation of the underlying mechanisms of N-phenyl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide's pharmacological effects, which could lead to the development of new drugs with similar or improved therapeutic properties. Finally, the development of new formulations or delivery methods for N-phenyl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide could improve its solubility and make it more suitable for use in clinical settings.
Conclusion:
N-phenyl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide is a potent and selective serotonin 5-HT1A receptor agonist that has shown promise as a potential therapeutic agent for the treatment of various psychiatric disorders. Its pharmacological effects are mediated by the activation of the prefrontal cortex and modulation of neurotransmitter release. While N-phenyl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide has some limitations in terms of solubility, its high selectivity for the serotonin 5-HT1A receptor makes it a valuable tool for investigating the underlying mechanisms of psychiatric disorders and developing new therapeutic interventions.

Synthesis Methods

The synthesis of N-phenyl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide involves the reaction of 1-(3-chloropropyl)-4-(3-phenyl-2-propen-1-yl)piperazine with N-phenylpropanamide in the presence of a base and a palladium catalyst. The resulting product is then purified using chromatography to obtain N-phenyl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide in high purity and yield.

Scientific Research Applications

N-phenyl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in preclinical studies. N-phenyl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide has also been investigated for its potential use in the treatment of neuropathic pain, Parkinson's disease, and neurodegenerative disorders.

properties

IUPAC Name

N-phenyl-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O/c26-22(23-21-11-5-2-6-12-21)13-15-25-18-16-24(17-19-25)14-7-10-20-8-3-1-4-9-20/h1-12H,13-19H2,(H,23,26)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXSNDXZLWQXLG-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)NC2=CC=CC=C2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCC(=O)NC2=CC=CC=C2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide

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